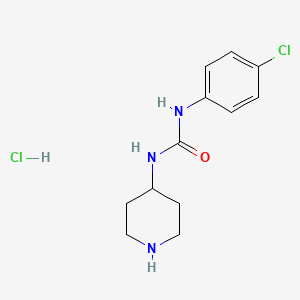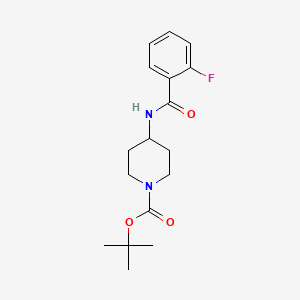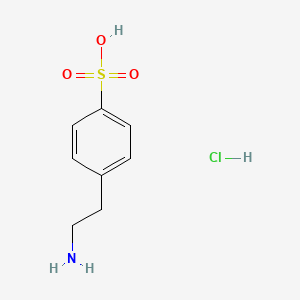
4-(2-Aminoethyl)benzenesulfonic acid hydrochloride
描述
4-(2-Aminoethyl)benzenesulfonic acid hydrochloride is a water-soluble, irreversible serine protease inhibitor. It is widely used in biochemical research due to its ability to inhibit a broad spectrum of serine proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . This compound is known for its low toxicity and high water solubility, making it a preferred alternative to traditional protease inhibitors like phenylmethanesulfonyl fluoride and diisopropylfluorophosphate .
作用机制
Target of Action
Related compounds such as 4-(2-aminoethyl)benzenesulfonamide have been found to interact with carbonic anhydrases (ca1, ca2, ca5a, ca5b, ca9) in humans .
Mode of Action
It’s worth noting that related compounds like 4-(2-aminoethyl)benzenesulfonyl fluoride have been found to inhibit the activation of nadph oxidase, a multicomponent enzyme complex responsible for the production of superoxide .
Biochemical Pathways
Related compounds have been shown to impact the oxidative burst pathway in phagocytes, which is crucial for the immune response .
Result of Action
Related compounds like 4-(2-aminoethyl)benzenesulfonyl fluoride have been found to prevent the production of superoxide in macrophages, thereby potentially impacting the immune response .
生化分析
Biochemical Properties
4-(2-Aminoethyl)benzenesulfonic acid hydrochloride plays a crucial role in biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules . Specifically, it has been shown to inhibit trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . The nature of these interactions is irreversible, making this compound a potent inhibitor of these enzymes .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit TNF-α induced apoptosis in SNU-16 human gastric adenocarcinoma cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation . It exerts its effects at the molecular level, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been noted for its stability, with a water solution remaining stable for up to six months if stored refrigerated at a pH of less than 7 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)benzenesulfonic acid hydrochloride typically involves the reaction of 4-(2-Aminoethyl)benzenesulfonyl fluoride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization and other separation techniques to obtain a high-purity product suitable for research and industrial applications .
化学反应分析
Types of Reactions
4-(2-Aminoethyl)benzenesulfonic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the compound .
科学研究应用
4-(2-Aminoethyl)benzenesulfonic acid hydrochloride has a wide range of scientific research applications, including:
相似化合物的比较
Similar Compounds
Phenylmethanesulfonyl Fluoride (PMSF): Another serine protease inhibitor with similar inhibitory properties but higher toxicity.
Diisopropylfluorophosphate (DFP): A traditional protease inhibitor with similar inhibition constants but lower water solubility.
Uniqueness
4-(2-Aminoethyl)benzenesulfonic acid hydrochloride stands out due to its low toxicity, high water solubility, and stability in aqueous solutions. These properties make it a preferred choice for various research and industrial applications compared to other similar compounds .
属性
IUPAC Name |
4-(2-aminoethyl)benzenesulfonic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S.ClH/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6,9H2,(H,10,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWBHFBIGBXMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)S(=O)(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856377 | |
| Record name | 4-(2-Aminoethyl)benzene-1-sulfonic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245700-93-9 | |
| Record name | 4-(2-Aminoethyl)benzene-1-sulfonic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


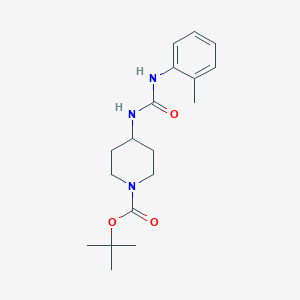
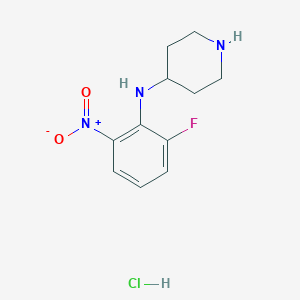
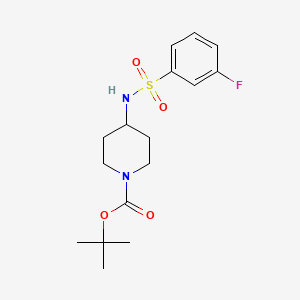
![tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027123.png)
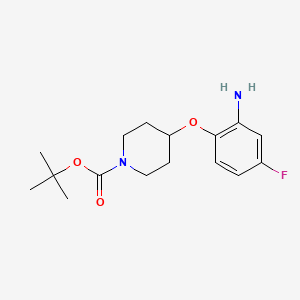
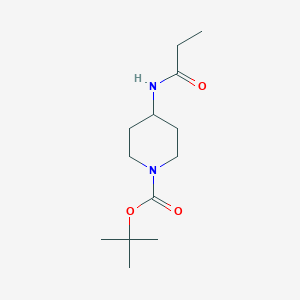
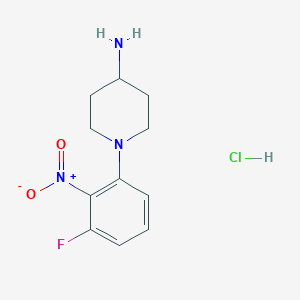
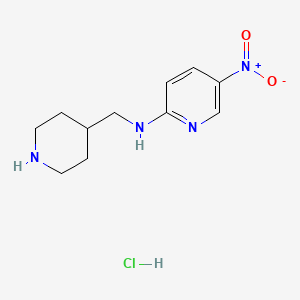
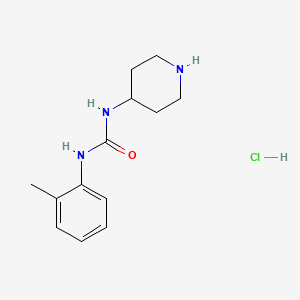
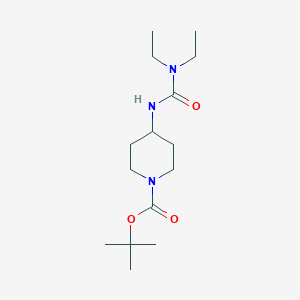
![tert-Butyl 4-[3-(2-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027138.png)
